molecular formula C9H12N2O3S B8782435 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid

2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B8782435
M. Wt: 228.27 g/mol
InChI Key: SXGFPJIBDXXWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the morpholine group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with morpholine. One common method is the Mannich reaction, where a thiazole derivative is reacted with formaldehyde and morpholine under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can enhance the binding affinity of the compound to its target, leading to increased biological activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall efficacy .

Comparison with Similar Compounds

2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(Morpholinomethyl)-benzothiazole: Similar structure but with a benzene ring fused to the thiazole.

    2-(Morpholinomethyl)-oxazole: Contains an oxazole ring instead of a thiazole ring.

    2-(Morpholinomethyl)-imidazole: Features an imidazole ring in place of the thiazole ring.

These compounds share similar chemical properties but differ in their biological activities and applications. The unique combination of the morpholine and thiazole moieties in this compound makes it particularly valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13)

InChI Key

SXGFPJIBDXXWAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=CS2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(4-morpholinylmethyl)-1,3-thiazole-4-carboxylate (260 mg) was dissolved in methanol (5 ml). Sodium hydroxide (5 ml) was added and the mixture was stirred at RT for 18 h. The solvent was removed in vacuo and water (10 ml) added. The pH was adjusted to pH 5-6 by the addition of 2M hydrochloric acid. The aqueous layer was washed with DCM (3×25 ml). The aqueous layer was loaded onto a SCX SPE cartridge (20 g) and allowed to stand for 15 min. Elution with ethanol (100 ml) followed by 2M ammonia in ethanol (100 ml) gave the title compound (121 mg) as a white solid.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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